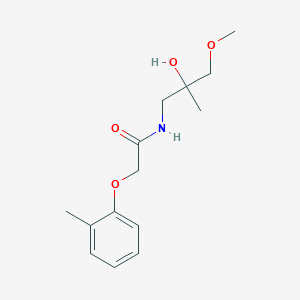

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(o-tolyloxy)acetamide

説明

N-(2-Hydroxy-3-methoxy-2-methylpropyl)-2-(o-tolyloxy)acetamide is an acetamide derivative featuring a hydroxy-methoxy-methylpropyl chain and an ortho-methylphenoxy (o-tolyloxy) group. While direct pharmacological data for this compound is absent in the provided evidence, its structural motifs align with bioactive acetamides reported in literature.

特性

IUPAC Name |

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(2-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4/c1-11-6-4-5-7-12(11)19-8-13(16)15-9-14(2,17)10-18-3/h4-7,17H,8-10H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PISXOAZPHNTKHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCC(C)(COC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(o-tolyloxy)acetamide typically involves the reaction of 2-(o-tolyloxy)acetic acid with 2-hydroxy-3-methoxy-2-methylpropylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

化学反応の分析

Types of Reactions

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(o-tolyloxy)acetamide can undergo various chemical reactions including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The carbonyl group in the acetamide can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of various substituted derivatives.

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(o-tolyloxy)acetamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups may participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The acetamide backbone may also play a role in the compound’s binding affinity and specificity.

類似化合物との比較

Comparison with Structurally and Functionally Similar Compounds

Anti-Cancer Phenoxy Acetamides

Compounds such as N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) and analogs (39, 40) exhibit potent anticancer activity against HCT-1, MCF-7, and PC-3 cell lines via MTT assays . Key comparisons:

- Structural Differences : The target compound lacks the quinazoline sulfonyl moiety but shares methoxy and aryloxy groups.

- Activity Inference : Methoxy groups in both compounds may enhance membrane permeability, but the absence of sulfonyl-quinazoline in the target compound suggests differing mechanisms of action.

FPR Agonist Pyridazinone Acetamides

Pyridazinone derivatives like N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide act as FPR2 agonists, inducing calcium mobilization in neutrophils .

- Structural Overlaps: Both compounds feature methoxybenzyl-like groups, but the target compound’s o-tolyloxy group may limit FPR specificity compared to bromophenyl-pyridazinone analogs.

- Functional Insight : Methoxy and aryl groups are critical for receptor binding, suggesting the target compound could modulate similar pathways.

Antimicrobial and Antifungal Acetamides

Compounds 47–50 with benzo[d]thiazol sulfonyl-piperazinyl groups show activity against gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Structural Contrast : The target compound lacks the bulky sulfonyl-piperazinyl moiety, which is pivotal for microbial membrane disruption in analogs.

- Bioactivity Prediction : The o-tolyloxy group may confer mild antifungal properties, though likely weaker than thiazole-containing derivatives.

Structural Analogs

- Morpholinone Acetamides () incorporate rigid morpholinone rings, enhancing metabolic stability compared to the target compound’s flexible hydroxy-methoxy chain .

Data Table: Key Comparisons

Notes

- Limitations : Direct data on the target compound’s activity is unavailable; comparisons are structural and inferential.

- Synthetic Pathways : Methods for analogous compounds (e.g., Claisen-Schmidt condensation, nucleophilic substitution) may guide its synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。